molecular formula C14H22N4O3 B2716922 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415514-31-5

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2716922
CAS No.: 2415514-31-5
M. Wt: 294.355
InChI Key: ZBTIFNMYNLNZET-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a morpholine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions . The morpholine and piperidine rings are then introduced through nucleophilic substitution reactions, often using halogenated intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-11-15-13(21-16-11)10-17-7-8-20-12(9-17)14(19)18-5-3-2-4-6-18/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTIFNMYNLNZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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